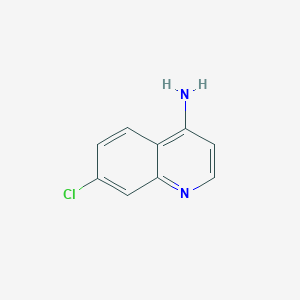

7-chloroquinolin-4-amine

Description

Historical Context of Quinoline (B57606) Derivatives in Medicinal Chemistry

Discovery and Initial Applications

The journey of quinoline in science began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. ontosight.airsc.org Initially, its applications were limited. However, the late 19th and early 20th centuries marked a turning point with the discovery of the antimalarial properties of quinine, a naturally occurring quinoline alkaloid. rsc.org This discovery spurred intense research into synthetic quinoline derivatives, leading to the development of the first synthetic local anesthetic, cinchocaine, which is derived from a quinoline-based structure. rsc.org These early findings laid the groundwork for the extensive exploration of quinoline's therapeutic potential.

Evolution of Quinoline as a Privileged Scaffold

Over the decades, the quinoline nucleus has earned the status of a "privileged scaffold" in medicinal chemistry. ontosight.airsc.orgnih.govtandfonline.comnih.govresearchgate.net This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. nih.govtandfonline.com The versatility of the quinoline ring system, which allows for substitutions at various positions, has enabled the synthesis of vast libraries of compounds with diverse biological activities. orientjchem.orgresearchgate.netmdpi.com Researchers have successfully developed quinoline-based drugs for a wide range of diseases, including infections, cancer, and inflammatory conditions, solidifying its importance in drug discovery. ontosight.airsc.orgnih.govorientjchem.orgmdpi.com

Significance of the 4-Aminoquinoline (B48711) Core in Drug Design

The 4-aminoquinoline moiety is a critical component in the design of numerous therapeutic agents. nih.govnih.govyoutube.commdpi.comwikipedia.org Its structure is central to the activity of several key antimalarial drugs. The amino group at the 4-position and the chlorine atom at the 7-position of the quinoline ring are particularly important for antimalarial efficacy. youtube.comyoutube.com The 4-aminoquinoline core's ability to accumulate in the acidic food vacuole of the malaria parasite is a key aspect of its mechanism of action. nih.govnih.gov Beyond malaria, this core has been investigated for its potential in treating other conditions, demonstrating its broad applicability in drug design. nih.govwikipedia.org

Overview of Therapeutic Potentials of 7-Chloroquinolin-4-amine Derivatives

Derivatives of this compound have shown a remarkable range of therapeutic activities, making this scaffold a focal point of extensive research. ontosight.airsc.orgnih.govyoutube.commdpi.comwikipedia.orgnih.govsigmaaldrich.cnsphinxsai.com These derivatives have been primarily recognized for their potent antimalarial effects, forming the basis for widely used drugs like chloroquine (B1663885) and hydroxychloroquine (B89500). rsc.orgmdpi.comwikipedia.org In recent years, their therapeutic potential has been found to extend to other areas, including the treatment of cancer, viral infections, and bacterial infections. mdpi.comsphinxsai.comnih.gov The ability to modify the side chain attached to the 4-amino group has allowed for the fine-tuning of the pharmacological properties of these derivatives, leading to the discovery of compounds with improved efficacy and reduced toxicity. nih.govsigmaaldrich.cn

The following table provides a glimpse into the diverse applications of this compound derivatives:

| Therapeutic Area | Examples of Investigated Derivatives | Key Research Findings |

| Antimalarial | Chloroquine, Amodiaquine (B18356), Piperaquine | Active against various Plasmodium species, including drug-resistant strains. mdpi.comnih.govsigmaaldrich.cn |

| Anticancer | Hybrids with benzimidazole (B57391), pyrazoline | Exhibit significant antiproliferative activity against various cancer cell lines. mdpi.comnih.gov |

| Antiviral | Analogues of chloroquine | Show potential inhibitory effects against viruses such as SARS-CoV-2. nih.gov |

| Antibacterial | Derivatives with modified side chains | Active against both Gram-positive and Gram-negative bacteria. sphinxsai.com |

| Antiprotozoal | ω-aminoacyl and -alkyl derivatives | Promising activity against Plasmodium falciparum and moderate activity against Trypanosoma brucei rhodesiense. nih.gov |

| Leishmanicidal | Various substituted derivatives | Show potential as agents against different species of Leishmania. nih.govmdpi.com |

| Neuroprotective | Agonists of NR4A2 | Potential for developing therapeutics for Parkinson's disease. nih.gov |

Structure

2D Structure

Propriétés

IUPAC Name |

7-chloroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h1-5H,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDRZSRWMMUGOBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C=C1Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152593 | |

| Record name | 7-Chloro-4-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-40-9 | |

| Record name | 4-Amino-7-chloroquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-aminoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-AMINO-7-CHLOROQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-aminoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-CHLORO-4-AMINOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2SJ6Y866TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Medicinal Chemistry and Structure Activity Relationships Sar of 7 Chloroquinolin 4 Amine Derivatives

Structure-Activity Relationships in Antimalarial Agents

The antimalarial activity of 4-aminoquinoline (B48711) derivatives is intrinsically linked to their unique pharmacophore, which consists of the 4-amino-7-chloroquinoline nucleus and a basic side chain. researchgate.net The quinoline (B57606) nucleus is crucial for binding to heme, thereby inhibiting its polymerization into hemozoin, a non-toxic pigment formed by the parasite. researchgate.netnih.govresearchgate.net The basic side chain is believed to be responsible for the accumulation of the drug in the parasite's acidic food vacuole. researchgate.netacs.org

The 7-chloro substituent on the quinoline ring is considered essential for the antimalarial activity of these compounds. arabjchem.orgmdpi.com Electron-withdrawing groups at the 7-position, such as the chloro group, lower the pKa of both the quinoline ring nitrogen and the tertiary amino nitrogen in the side chain. researchgate.net This modulation of basicity is critical for the drug's accumulation in the parasite's food vacuole and its interaction with the target. researchgate.net

Studies have shown that replacing the 7-chloro group with other halogens, such as bromo or iodo, can result in compounds with comparable activity against both chloroquine-susceptible and -resistant strains of P. falciparum. acs.orgnih.gov In contrast, derivatives with a 7-fluoro or 7-trifluoromethyl group generally exhibit lower activity, particularly against resistant strains. acs.orgnih.gov Furthermore, the introduction of electron-donating groups like methoxy (B1213986) at the 7-position leads to a significant loss of antimalarial potency. acs.orgacs.orgnih.gov The inhibitory activity of these derivatives on β-hematin formation appears to correlate with the electron-withdrawing capacity of the substituent at the 7-position. researchgate.net

Modifications to the side chain of 7-chloroquinolin-4-amine have been a primary strategy to overcome chloroquine (B1663885) resistance. nih.govresearchgate.net Key areas of modification include the length and nature of the diaminoalkane side chain, the introduction of chiral centers, the incorporation of cyclic moieties like piperazine (B1678402), and substitutions on the terminal amino group.

The length of the diaminoalkane side chain plays a significant role in the antimalarial activity of this compound derivatives. Shortening or lengthening the standard aliphatic side chain of chloroquine has been shown to produce compounds that retain activity against chloroquine-susceptible strains and, in many cases, exhibit increased activity against resistant strains. arabjchem.orgnih.gov For example, derivatives with shorter (2-3 carbon atoms) or longer (10-12 carbon atoms) side chains have demonstrated continued efficacy against resistant P. falciparum. arabjchem.org

Systematic variations in side chain length have revealed that these modifications can have additive or opposing effects on activity. nih.gov For instance, in a series of N-(7-chloro-4-quinolyl)-1,n-diaminoalkanes, altering the number of methylene (B1212753) units in the linker has been explored to optimize potency. nih.govmdpi.com

The introduction of chiral centers into the side chain of this compound derivatives can have a profound impact on their antimalarial activity. Enantiomers of the same compound can exhibit different levels of potency and efficacy. For example, in a study of chirally defined side chain variants, the enantiomeric pair of compounds 7g and 7h, along with the racemic mixture 7i, displayed excellent antiplasmodial activity against a chloroquine-resistant strain. nih.gov

Specifically, at a dose of 10 mg/kg, the racemic compound 7i showed a 100% survival and curative effect in mice, while the individual enantiomers (7g and 7h) exhibited 100% survival but with lower curative effects of 80% and 60%, respectively. nih.gov This highlights the importance of stereochemistry in the design of new antimalarial agents.

The incorporation of piperazine and homopiperazine (B121016) rings into the side chain of this compound has emerged as a successful strategy to combat drug resistance. nih.govnih.gov These cyclic moieties can alter the physicochemical properties of the molecule, such as its basicity and lipophilicity, which can influence its accumulation in the parasite and its interaction with the target.

Several studies have shown that derivatives containing N-methylpiperazine at the terminal end of the side chain exhibit excellent in vitro activity against resistant strains. nih.gov In a series of "reversed chloroquine" compounds, where the side chain was modified to include piperazine or homopiperazine, many of the resulting molecules were more active than chloroquine against resistant strains of P. falciparum. nih.gov

Table 1: In vitro Activity of Reversed Chloroquine Analogs against P. falciparum Strains

| Compound | Linker Length | Ring | R Group | D6 IC₅₀ (nM) | W2 IC₅₀ (nM) |

| CQ | - | - | - | 12 ± 2 | 140 ± 20 |

| 6 | 3 | Piperazine | 2,3-diCl-benzyl | 12 ± 2 | 40 ± 10 |

| 7 | 3 | Piperazine | 3,4-diCl-benzyl | 15 ± 3 | 40 ± 10 |

| 8 | 3 | Piperazine | 4-CF₃-benzyl | 15 ± 2 | 40 ± 10 |

| 9 | 3 | Piperazine | 2-CF₃-benzyl | 15 ± 2 | 50 ± 10 |

| 10 | 3 | Homopiperazine | 2,3-diCl-benzyl | 10 ± 2 | 20 ± 5 |

| 11 | 3 | Homopiperazine | 3,4-diCl-benzyl | 15 ± 3 | 30 ± 5 |

| 12 | 3 | Homopiperazine | 4-CF₃-benzyl | 12 ± 2 | 30 ± 5 |

| 15 | 2 | Piperazine | Trityl | 15 ± 3 | 40 ± 10 |

| 16 | 4 | Piperazine | Trityl | 20 ± 4 | 50 ± 10 |

| 17 | 3 | Homopiperazine | Trityl | 20 ± 4 | 50 ± 10 |

Source: Adapted from reference nih.gov

Modifications to the terminal amino group of the side chain are a critical aspect of SAR studies. Replacing the diethylamino group of chloroquine with bulkier or more metabolically stable substituents has led to increased antimalarial activity against resistant strains. nih.gov For instance, replacing the diethylamino function with a tert-butyl group or heterocyclic rings like piperidyl, pyrrolidino, and morpholino has shown promising results. nih.gov

Furthermore, the introduction of a acs.orgnih.gov-thiazinan-4-one ring system attached to the terminal amino group of the side chain has been explored. arabjchem.org In one study, a derivative with a 4-chlorophenyl substitution at the C-2 position of this ring system was found to be eightfold more potent than chloroquine. arabjchem.org This suggests that the basicity of the side chain nitrogen may not be an absolute requirement for antiplasmodial activity, and that bulky, lipophilic groups can enhance potency. arabjchem.orgderpharmachemica.com

Activity Against Chloroquine-Resistant Plasmodium falciparum Strains

The emergence and spread of chloroquine-resistant (CQR) strains of Plasmodium falciparum have severely compromised the efficacy of chloroquine, a cornerstone of antimalarial therapy. nih.gov This has driven intensive research efforts to design novel this compound derivatives capable of overcoming resistance. Key structural features have been identified that are crucial for activity against both chloroquine-sensitive (CQS) and CQR strains. These include the presence of a halogen at the 7-position of the quinoline ring and a protonatable nitrogen in the side chain. nih.gov

Structural modifications of the 4-aminoquinoline scaffold can lead to analogues that circumvent chloroquine resistance. nih.gov The resistance mechanism in many parasite strains involves the P. falciparum chloroquine resistance transporter (PfCRT) protein, which expels the drug from its site of action, the parasite's food vacuole. nih.gov Modifications to the side chain of this compound are a key strategy to evade this resistance mechanism. It has been found that both shortening and lengthening the diaminoalkane side chain can enhance activity against CQR strains. nih.gov

For instance, novel ω-aminoacyl and -alkyl derivatives of this compound have demonstrated promising antiplasmodial activities. nih.gov While some of these compounds were equally or more active than chloroquine against the sensitive NF54 strain, their activity against the multi-resistant K1 strain was significantly less diminished compared to chloroquine. nih.gov This suggests that these modifications can partially overcome the resistance mechanisms. Several of these derivatives showed activity in the low nanomolar range against both strains. nih.gov

Furthermore, the introduction of bulky or aromatic groups in the side chain has been explored. For example, 4-aminoquinoline derivatives with a dibenzylmethylamine side chain, known as dibemequines, have shown efficacy. acs.org Replacing a terminal phenyl group with a 2-pyridyl group in these molecules led to improved solubility and potent activity against both CQS (NF54) and CQR (Dd2, 7G8) strains. acs.org Similarly, the synthesis of chiral 4-aminoquinolines with side chains derived from amino acids has yielded compounds highly active against drug-resistant malaria in both in vitro and in vivo models. acs.org

Below is a data table summarizing the in vitro antiplasmodial activity of selected this compound derivatives against chloroquine-sensitive and -resistant P. falciparum strains.

| Compound/Drug | P. falciparum Strain | IC₅₀ (nM) | Reference |

| Chloroquine | NF54 (sensitive) | <12 | asm.org |

| TDR 58845 | 3D7 (sensitive) | <12 | asm.org |

| TDR 58846 | 3D7 (sensitive) | <12 | asm.org |

| TDR 58845 | W2 (resistant) | 89.8 | asm.org |

| TDR 58846 | W2 (resistant) | 68.3 | asm.org |

SAR in Anticancer Activity

The this compound scaffold has also been extensively investigated for its potential in developing novel anticancer agents. nih.gov By creating hybrid molecules that combine the quinoline core with other pharmacologically active scaffolds, researchers have developed compounds with significant cytotoxic activity against various cancer cell lines.

Hybrid Molecules with Benzimidazole (B57391) Scaffolds

The hybridization of 7-chloroquinoline (B30040) with benzimidazole, another biologically active heterocycle, has yielded promising anticancer candidates. mdpi.com The design of these hybrids often involves varying the linker between the two moieties and substituting the benzimidazole ring.

Studies have shown that the nature of the linker and substituents on the benzimidazole ring significantly influences the antiproliferative activity. nih.gov For example, compounds with an unsubstituted benzimidazole ring connected through different linkers have demonstrated strong cytotoxic activity, particularly against leukemia and lymphoma cells. nih.gov In some series, the introduction of a cyclopentylamidine group at the 5(6) position of the benzimidazole led to a decrease in activity against non-tumor cell lines and epithelial-derived tumor lines, while retaining significant activity against lymphoma and leukemia cells. mdpi.com

A particular 7-chloro-4-aminoquinoline-benzimidazole hybrid, compound 12d , has been identified as a lead compound for further development. nih.gov This compound exhibited good solubility and permeability and was shown through molecular docking studies to bind effectively to the tyrosine-protein kinase c-Src. nih.gov

The table below presents the in vitro antiproliferative activity of selected 7-chloroquinoline-benzimidazole hybrids.

| Compound | Cell Line | GI₅₀ (µM) | Reference |

| 5d | HuT78 | ~1 | researchgate.net |

| 8d | HuT78 | ~1 | researchgate.net |

| 12d | HuT78 | 0.4 | researchgate.net |

| 5d | CCRF-CEM | ~1 | researchgate.net |

| 8d | CCRF-CEM | ~2 | researchgate.net |

| 12d | CCRF-CEM | 0.8 | researchgate.net |

Quinoline-Chalcone Hybrids

Chalcones, a class of natural products, are known for their diverse biological activities, including anticancer effects. mdpi.com The hybridization of the 7-chloroquinoline moiety with chalcones has resulted in a series of potent anticancer agents. nih.govrsc.org

The structure-activity relationship of these hybrids indicates that the nature and position of substituents on the chalcone (B49325) part are critical for their cytotoxic activity. For instance, the presence of an electron-withdrawing group, such as chloride, on the chalcone's ring A has been associated with enhanced cytotoxicity. nih.gov Conversely, the presence of electron-donating groups like methoxy or methyl on another ring of the chalcone can also lead to optimal activity. nih.gov

Compounds 9i and 9j from one study were identified as the most potent against A549 (lung carcinoma) and K-562 (chronic myelogenous leukemia) cells, with IC₅₀ values in the low micromolar range. nih.gov These compounds were found to induce G₂/M cell cycle arrest and apoptosis. nih.gov Another study highlighted compound 4a , a 4-anilinoquinolinylchalcone derivative, for its high cytotoxicity in breast cancer cells and low toxicity in normal cells. mdpi.comnih.gov

The following table summarizes the cytotoxic activity of representative quinoline-chalcone hybrids.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 9i | A549 | 1.91 | nih.gov |

| 9j | A549 | 5.29 | nih.gov |

| 9i | K-562 | 2.34 | nih.gov |

| 9j | K-562 | 4.87 | nih.gov |

| 4a | MDA-MB-231 | 1.41 | mdpi.com |

2-Pyrazoline (B94618) Hybrids

The 2-pyrazoline ring is another heterocyclic system that has been hybridized with the quinoline core to generate compounds with anticancer properties. nih.gov In these hybrids, the quinoline moiety is typically attached to the C-3 or C-5 position of the 2-pyrazoline ring, leaving the N-1 position available for further functionalization. nih.gov

A notable example is a hybrid molecule with a formyl substituent on the N-1 position of the pyrazoline ring, which displayed high cytotoxic activity against a range of human cancer cell lines. nih.gov Further elaboration of this scaffold by incorporating a thiazole (B1198619) ring has led to even more potent compounds. One such derivative, a thiazole-bearing quinoline-pyrazoline conjugate, exhibited remarkable EGFR inhibitory activity at the nanomolar level and potent cytotoxicity against MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and DLD1 (colorectal adenocarcinoma) cell lines. nih.gov

The data table below shows the anticancer activity of a selected quinoline-2-pyrazoline hybrid.

| Compound | Cell Line | IC₅₀ (µM) | EGFR Inhibition IC₅₀ (nM) | Reference |

| 22 | MCF-7 | 0.227 | 31.80 | nih.gov |

| 22 | HeLa | 0.136 | 31.80 | nih.gov |

| 22 | DLD1 | 1.277 | 31.80 | nih.gov |

SAR in Other Biological Activities

Beyond its applications in antimalarial and anticancer research, the this compound scaffold has been explored for its potential against other infectious diseases, most notably tuberculosis.

Antitubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. nih.gov The quinoline nucleus is present in several natural and synthetic compounds with antitubercular activity, and many quinoline derivatives initially developed as antimalarials have shown activity against M. tuberculosis. austinpublishinggroup.com

The design of 7-chloroquinoline derivatives as antitubercular agents often involves the hybridization with other pharmacophores known to have activity against M. tuberculosis. For instance, molecular hybridization of the quinoline core with fragments resembling isoniazid (B1672263) and linezolid (B1675486) has led to the development of new derivatives with promising antitubercular activity. benthamdirect.com

In one study, compounds 6d and 7d displayed significant activity against M. tuberculosis, with MIC values of 18.27 and 15.00 µM, respectively, and were found to be relatively non-toxic to a human cell line. benthamdirect.com Another series of 7-chloro-4-quinolinylhydrazone derivatives also yielded compounds with potent antitubercular activity. researchgate.net

The following table summarizes the antitubercular activity of selected this compound derivatives.

| Compound | M. tuberculosis Strain | MIC (µM) | Reference |

| 6d | H37Rv | 18.27 | benthamdirect.com |

| 7d | H37Rv | 15.00 | benthamdirect.com |

| 3f | H37Rv | 2.5 µg/mL | researchgate.net |

| 3i | H37Rv | 2.5 µg/mL | researchgate.net |

| 3o | H37Rv | 2.5 µg/mL | researchgate.net |

Antileishmanial Activity

Derivatives of this compound have shown significant potential as antileishmanial agents. The treatment of leishmaniasis, a parasitic disease, is challenging due to the toxicity of current drugs and increasing parasite resistance. nih.gov

One study investigated a series of 7-chloro-4-quinolinylhydrazone derivatives for their activity against Leishmania amazonensis. researchgate.net Among the tested compounds, some showed promising activity against both the promastigote (extracellular) and amastigote (intracellular) forms of the parasite. researchgate.net Specifically, compounds 2a and 2j were active against promastigotes, while compounds 2a and 2c were effective against intracellular amastigotes. researchgate.net Notably, most of these compounds did not exhibit toxicity towards murine macrophages, suggesting a degree of selectivity for the parasite. researchgate.net Further investigation into the mechanism of action of compound 2a revealed that it induces oxidative stress in promastigotes, leading to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, ultimately causing mitochondrial dysfunction. researchgate.net

Another study focused on a specific chloroquinoline derivative, 7-chloro-N,N-dimethylquinolin-4-amine (GF1059), and its efficacy against Leishmania infantum and Leishmania amazonensis. nih.gov GF1059 demonstrated high effectiveness against both promastigotes and amastigotes of both species, with high selectivity indices. nih.gov The compound was also effective in treating infected macrophages and preventing infection when parasites were pre-incubated with it. nih.gov Mechanistic studies indicated that GF1059 induces changes in the parasite's mitochondrial membrane potential, increases the production of reactive oxygen species, and compromises cell integrity in L. amazonensis. nih.gov

The hybridization of the 4-aminoquinoline scaffold with other pharmacophores has also been explored. For instance, aminoquinoline-chalcone hybrids have been synthesized and evaluated for their antileishmanial activity. researchgate.net

The structure-activity relationship (SAR) studies highlight the importance of the 7-chloro-4-aminoquinoline core for antileishmanial activity. nih.gov The nature of the substituent at the 4-amino position significantly influences the potency and selectivity. For instance, the presence of a hydrazone moiety has proven to be a fruitful avenue for developing active compounds. researchgate.net Furthermore, the length and nature of the linker between the quinoline core and other chemical moieties in hybrid molecules are critical for optimizing activity against different Leishmania species. researchgate.net

Table 1: Antileishmanial Activity of this compound Derivatives

| Compound | Target Species | Activity Stage | IC50 (µM) | Reference |

|---|---|---|---|---|

| GF1059 | L. infantum | Promastigote | Highly Effective | nih.gov |

| Amastigote | Highly Effective | nih.gov | ||

| L. amazonensis | Promastigote | Highly Effective | nih.gov | |

| Amastigote | Highly Effective | nih.gov | ||

| Compound 2a | L. amazonensis | Promastigote | 52.5 | researchgate.net |

| Amastigote | 8.1 | researchgate.net | ||

| Compound 2c | L. amazonensis | Amastigote | 15.6 | researchgate.net |

| Compound 2j | L. amazonensis | Promastigote | 21.1 | researchgate.net |

| Tryptophan derivative 55 | L. amazonensis | 30.4 | griffith.edu.au | |

| L. braziliensis | 14.64 | griffith.edu.au | ||

| L. chagasi | 30.96 | griffith.edu.au | ||

| L. major | 22.17 | griffith.edu.au |

| Amodiaquine (B18356) analog 54 | L. donovani | | 2.3 | griffith.edu.au |

Nurr1 Agonism for Neurodegenerative Diseases (e.g., Parkinson's Disease)

The nuclear receptor Nurr1 (also known as NR4A2) is a critical transcription factor for the development, maintenance, and protection of midbrain dopamine (B1211576) (mDA) neurons. pnas.orgresearchgate.netnih.gov Its diminished expression is linked to Parkinson's disease (PD), making it a promising therapeutic target. pnas.orgbohrium.com

Strikingly, several compounds identified as Nurr1 agonists, including the antimalarial drugs amodiaquine and chloroquine, and the pain-relieving drug glafenine, all share the 4-amino-7-chloroquinoline chemical scaffold. pnas.orgnih.gov This shared structural feature strongly suggests a critical structure-activity relationship (SAR). pnas.org These compounds have been shown to stimulate the transcriptional function of Nurr1 by directly binding to its ligand-binding domain (LBD). pnas.org This interaction enhances both the transcriptional activation of genes specific to mDA neurons and the transrepression of genes that promote neurotoxic inflammation in microglia. pnas.org

The discovery of this common scaffold has spurred systematic medicinal chemistry efforts to generate and characterize a large number of 4-amino-7-chloroquinoline derivatives. researchgate.netnih.gov These efforts have led to the identification of optimized, brain-penetrant agonists with enhanced potency and neuroprotective effects. researchgate.netnih.gov For example, a novel Nurr1 agonist, SA00025, demonstrated a partial neuroprotective effect in PD models. nih.gov Another optimized agonist, 4A7C-301, has shown robust neuroprotective effects in vitro and in animal models of PD. nih.govnews-medical.net Specifically, 4A7C-301 was found to protect mDA neurons in an MPTP-induced mouse model of PD and improve motor and olfactory deficits. nih.gov It also ameliorated neuropathological abnormalities in a mouse model involving α-synuclein overexpression. researchgate.netnih.gov

The SAR studies indicate that while the 4-amino-7-chloroquinoline core is crucial, modifications to the side chain at the 4-amino position are key to optimizing potency and pharmacokinetic properties. researchgate.netnih.gov The development of these derivatives provides a promising avenue for creating disease-modifying therapies for Parkinson's disease and potentially other neurodegenerative disorders. researchgate.netnih.gov

Table 2: Nurr1 Agonist Activity of this compound Derivatives

| Compound | Activity | EC50 | Reference |

|---|---|---|---|

| Amodiaquine (AQ) | Nurr1 Agonist | 20-50 µM | nih.gov |

| Chloroquine (CQ) | Nurr1 Agonist | 20-50 µM | nih.gov |

| Glafenine | Nurr1 Agonist | pnas.org | |

| SA00025 | Nurr1 Agonist | 2.5 nM | nih.gov |

| 4A7C-301 | Optimized Nurr1 Agonist | nih.govnews-medical.net |

| Compound 13 | Nurr1 Agonist | 3 µM | acs.org |

Inhibition of Botulinum Neurotoxin Serotype A Light Chain

Botulinum neurotoxin serotype A (BoNT/A) is the most potent known biological toxin and poses a significant bioterrorism threat. nih.govacs.org Its light chain (LC) is a zinc-dependent metalloprotease that cleaves proteins essential for neurotransmitter release, leading to flaccid paralysis. nih.gov The 4-amino-7-chloroquinoline (ACQ) scaffold has emerged as a promising starting point for the development of small molecule inhibitors of BoNT/A LC. core.ac.uknih.gov

Several studies have identified potent inhibitors of BoNT/A LC that contain the ACQ substructure. core.ac.uknih.gov These compounds often feature a separate, positively ionizable amine component, which is a key element for their inhibitory activity. core.ac.uknih.gov A refined pharmacophore model for BoNT/A LC inhibition has been used to identify new and potent inhibitors, with IC50 values in the low micromolar range. nih.gov Molecular docking studies suggest that these inhibitors bind within the active site of the enzyme. nih.govnih.gov

Structure-activity relationship studies have revealed important trends for this class of inhibitors. For instance, the enzyme can tolerate various substitutions at certain positions, while having a clear preference for specific groups at others. acs.org Research has shown that bulky aryl amide groups at one position and methylation at another can increase inhibitor potency. acs.org Furthermore, structurally simplified analogues of more complex dual-target inhibitors have been prepared to improve ligand efficiency while maintaining or even exceeding the inhibitory potency. bohrium.com

Interestingly, some of these ACQ-based inhibitors, including certain antimalarial drugs, may act as dual-function inhibitors. core.ac.uknih.gov In addition to directly inhibiting the BoNT/A LC, they may also interfere with the translocation of the toxin into neurons by raising the pH of the endosome where the toxin is taken up. core.ac.uknih.gov

Table 3: Inhibition of Botulinum Neurotoxin Serotype A Light Chain by this compound Derivatives

| Compound | IC50 (µM) | Ki (µM) | Reference |

|---|---|---|---|

| MSU58 | 3.3 | 3.2 | nih.gov |

| MSU84 | 5.8 | 6.2 | nih.gov |

| Clioquinol (58) | 20.3 | acs.org | |

| Chloroxine (60) | 11.5 | acs.org | |

| N1-(7-chloroquinolin-4-yl)-ethane-1,2-diamine (6) | 33% inhibition at 50 µM | core.ac.uk | |

| N1-(7-chloroquinolin-4-yl)-propane-1,3-diamine (7) | 22% inhibition at 50 µM | core.ac.uk |

Antiviral Activity (e.g., HIV Reverse Transcriptase)

The this compound scaffold has also been investigated for its antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). One of the key targets for anti-HIV drug development is the reverse transcriptase (RT) enzyme, which is essential for the replication of the virus. nih.gov

Researchers have synthesized and studied various quinoline derivatives as potential non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Molecular docking studies have been employed to explore the binding affinity and interactions of these compounds with the active site of HIV reverse transcriptase. nih.gov

In one approach, the 7-chloroquinoline scaffold was linked to azidothymidine (AZT), a known nucleoside reverse transcriptase inhibitor, via a 1,2,3-triazole ring. mdpi.comresearchgate.net Computational studies predict that such hybrid molecules can interact with HIV reverse transcriptase. mdpi.comresearchgate.net This strategy of creating hybrid molecules aims to combine the features of different pharmacophores to enhance antiviral activity. mdpi.com

Another line of research has focused on the structural functionalization of the terminal amino group of N1-(7-chloroquinolin-4-yl)butane-1,4-diamine. This led to a series of derivatives that were evaluated for their antiviral activity against influenza A virus (IAV) and severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), demonstrating the broad antiviral potential of this scaffold. malariaworld.orgnih.govresearchgate.net One particular derivative, compound 5h, which contains an N-mesityl thiourea (B124793) group, showed significant anti-infectious effects against both viruses as well as malaria. nih.govresearchgate.net

The structure-activity relationship for antiviral activity is complex and depends on the specific virus being targeted. However, the 7-chloroquinoline core often serves as a crucial anchor, while modifications to the side chains and the incorporation of other heterocyclic systems, like triazoles or pyrimidines, are used to modulate the potency and selectivity of the compounds. nih.govmdpi.com The lipophilicity of these derivatives, often increased by the chlorine atom, is a key factor in their ability to act as NNRTIs. nih.gov

Table 4: Antiviral Activity of this compound Derivatives

| Compound | Virus Target | Activity | Reference |

|---|---|---|---|

| Compound 5h | Influenza A virus (IAV), SARS-CoV-2 | Pronounced anti-infectious effects | nih.govresearchgate.net |

| AZT-triazole-quinoline hybrid | HIV Reverse Transcriptase | Predicted interaction | mdpi.comresearchgate.net |

Computational and in Silico Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds for potential biological activity.

Derivatives of 7-chloroquinolin-4-amine have been the subject of numerous molecular docking studies to elucidate their binding modes with various protein targets.

Plasmodium falciparum Lactate Dehydrogenase (PfLDH): PfLDH is a crucial enzyme in the glycolytic pathway of the malaria parasite, making it an attractive drug target. ijpsdronline.com Docking studies have been performed to analyze the potential binding of 7-chloro-4-aminoquinoline analogues to the active site of the PfLDH enzyme (PDB entry: 1LDG). ijpsdronline.combohrium.com These in silico analyses aim to predict the binding affinity and molecular recognition between the compounds and the enzyme. ijpsdronline.com Studies on various 7-chloroquinoline (B30040) derivatives have shown strong binding affinities with PfLDH, suggesting they could act as potent inhibitors of the parasite. researchgate.netniscpr.res.in The interactions often involve the 7-chloroquinoline nucleus, which is considered essential for antimalarial activity. ijpsdronline.com

HIV-1 Reverse Transcriptase (RT): HIV-1 RT is a key enzyme that the virus uses to replicate, and it is a major target for antiretroviral drugs. nih.govmdpi.com Molecular docking is a critical tool for studying the structural changes in RT that lead to drug resistance and for designing new inhibitors that can overcome this resistance. nih.gov The enzyme is a heterodimer of p66 and p51 subunits, with the active sites located in the p66 subunit. mdpi.comnih.gov While docking is a common strategy for identifying compounds active against HIV RT, specific studies focusing solely on the parent this compound are part of a broader investigation into quinoline (B57606) derivatives as potential antiviral agents. nih.gov

Serum Albumin Proteins (BSA and HSA): Serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), are the most abundant proteins in the blood plasma and play a crucial role in the transport and disposition of drugs. The interaction of a this compound derivative, (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate (CQDPA), with BSA and HSA has been investigated using both spectroscopic and computational methods. rsc.orgrsc.org Molecular docking studies corroborated experimental findings, suggesting that the molecule binds to Site I (subdomain II) of both BSA and HSA primarily through hydrophobic interactions. rsc.orgrsc.org

Binding affinity prediction quantifies the strength of the interaction between a ligand and its protein target. This is often expressed as a docking score or Gibbs free energy change (ΔG). Lower energy values typically indicate more stable and favorable binding.

For the interaction between the amodiaquine (B18356) analogue CQDPA and serum albumins, thermodynamic parameters were determined, which indicate a spontaneous binding process. rsc.org Similarly, docking of various novel 7-chloro-4-aminoquinoline analogues against PfLDH has identified compounds with high binding affinities, suggesting potent inhibitory action. ijpsdronline.combohrium.com For instance, certain benzimidazole (B57391) hybrids of 7-chloroquinoline showed significant binding energy when docked with tyrosine-protein kinase c-Src. mdpi.com In another study, a newly designed chloroquine (B1663885) analog, 4-((7-chloroquinolin-4-yl)amino)phenol, was predicted to have a binding affinity of -7.8 kcal/mol with the SARS-CoV-2 main protease (Mpro). nih.gov

| Compound/Derivative | Protein Target | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|

| Analog F5 | PfLDH | 9.50 (Total Score) | bohrium.com |

| Analog F9 | PfLDH | 7.86 (Total Score) | bohrium.com |

| Analog F1 | PfLDH | 7.01 (Total Score) | bohrium.com |

| CQDPA - BSA Interaction | Bovine Serum Albumin (BSA) | ΔG⁰: -3.34 kJ mol⁻¹ | rsc.org |

| CQDPA - HSA Interaction | Human Serum Albumin (HSA) | ΔG⁰: -2.50 kJ mol⁻¹ | rsc.org |

| 4-((7-chloroquinolin-4-yl)amino)phenol | SARS-CoV-2 Mpro | -7.8 kcal/mol | nih.gov |

| Compound 12d | c-Src Tyrosine Kinase | -119.99 kcal/mol (Total Energy) | mdpi.com |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. umn.edu It is widely applied to predict molecular geometries, vibrational frequencies, and electronic properties.

DFT calculations, often using the B3LYP method with a 6-31G(d,p) basis set, have been employed to determine the optimized structures of 7-chloroquinoline derivatives. nih.govresearchgate.net These studies confirm the probable coordination geometry of metal complexes and provide insights into the molecule's electronic properties. nih.govresearchgate.net Analysis of the total electron density surface mapped with electrostatic potential can reveal the distribution of charge within the molecule, identifying regions with high negative or positive charge, which are crucial for molecular interactions. nih.govresearchgate.net For instance, in certain copper (II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones, a high negative charge was observed on the copper atom. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity. A smaller energy gap implies higher chemical reactivity and a greater ability for the molecule to engage in chemical reactions. tandfonline.com

For derivatives of this compound, the HOMO-LUMO energy gap has been calculated to interpret their chemical activity and potential biological influence. nih.govresearchgate.net For example, copper complexes of [(7-chloroquinolin-4-yl)amino]acetophenones were found to have HOMO-LUMO energy gaps of 3.847 eV and 3.932 eV, which were interpreted as indicating high chemical activity. nih.govnih.gov In another study of novel quinoline–imidazole derivatives, a compound (6h) exhibited a very small HOMO–LUMO energy gap of -0.085524 eV, suggesting high reactivity. tandfonline.com The energy gap for an amodiaquine analogue, CQDPA, was calculated to be 5.047 eV. rsc.org

| Compound/Derivative | HOMO-LUMO Energy Gap (eV) | Reference |

|---|---|---|

| {4-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride (4a) | 3.847 | nih.govresearchgate.net |

| {3-[(7-chloroquinolin-4-yl)amino]acetophenone}copper(II) chloride (5a) | 3.932 | nih.govresearchgate.net |

| (7-chloroquinolin-4-yl)-(2,5-dimethoxyphenyl)-amine hydrochloride dihydrate (CQDPA) | 5.047 | rsc.org |

| 7-chloro-N-(4-(1-(2-fluorophenyl)-4, 5-diphenyl-1H-imidazol-2-yl) phenyl) quinoline-4-amine (6h) | -0.085524 | tandfonline.com |

Drug-Likeness and Pharmacokinetic Predictions (In Silico ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies predict the pharmacokinetic properties of a compound. These predictions are crucial for weeding out candidates that are likely to fail in later stages of drug development due to poor bioavailability or unfavorable metabolic profiles.

The drug-likeness of 7-chloroquinoline derivatives is often evaluated using filters like Lipinski's Rule of Five. mdpi.comsemanticscholar.org This rule suggests that a compound is more likely to be orally active if it has a molecular weight ≤ 500, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and a logP value ≤ 5. mdpi.com Many synthesized 7-chloroquinoline-piperazine and 7-chloroquinoline-benzimidazole hybrids have been shown to fully agree with Lipinski's rule. mdpi.comsemanticscholar.org

Web tools such as SwissADME are used to calculate various pharmacokinetic parameters. mdpi.commdpi.com These predictions cover properties like gastrointestinal absorption, blood-brain barrier permeation, and interaction with cytochrome P450 enzymes. For a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives, ADME analysis predicted moderate lipophilicity and poor distribution. mdpi.com For other derivatives, ADME predictions showed tolerance within accepted limits, indicating favorable drug-like profiles. tandfonline.comnih.gov

| Compound Class | ADME Prediction Tool | Key Findings | Reference |

|---|---|---|---|

| 7-chloroquinoline-benzimidazole hybrids | SwissADME | Generally good solubility and permeability; Adherence to Lipinski's Rule of Five. | mdpi.com |

| 7-chloroquinoline-piperazine derivatives | SWISS ADME | All derivatives fully in agreement with Lipinski's Rule of Five. | semanticscholar.org |

| 2-(7-Chloroquinolin-4-ylamino)ethyl benzoate derivatives | SwissADME | Moderate lipophilicity, low unbound fraction values, poor distribution, and violation of Veber's rules for most compounds. | mdpi.com |

| 4-Amino-7-Chloroquinoline analogs | CB Dock / SwissADME | ADME results are in an acceptable range. | niscpr.res.in |

Absorption, Distribution, Metabolism, Excretion (ADME)

In silico ADME predictions for this compound and its various hybridized derivatives have been conducted to evaluate their drug-like properties. Studies on novel 7-chloroquinoline-benzimidazole hybrids indicated that despite some properties like a low Csp3 fraction, the compounds generally show good solubility and permeability, suggesting favorable oral bioavailability. mdpi.com The pharmacokinetic behavior of these hybrids was assessed using tools like pkCSM and SwissADME, which calculate properties relevant to bioavailability, including lipophilicity, size, polarity, and solubility. mdpi.com

Similarly, preliminary in silico ADMET studies on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives were performed. mdpi.com These analyses help predict the molecular properties that influence the pharmacokinetic profile of these novel compounds. mdpi.com For other series of derivatives, such as 4-aminoquinoline-pyrimidine hybrids, ADME predictions also revealed favorable pharmacokinetic parameters, supporting their potential for further development. rsc.org In vitro ADME parameters for certain chirally defined side chain variants of 7-chloro-4-aminoquinoline also indicated a favorable drug-like profile. nih.gov Computational analyses of 4-amino substituted-7-chloroquinoline derivatives designed as potential enzyme inhibitors also showed that their predicted ADME properties fell within acceptable ranges. niscpr.res.in

The table below summarizes the predicted ADME properties for a selection of 7-chloroquinoline-benzimidazole hybrids, highlighting their potential for oral administration. mdpi.com

| Compound | GI absorption | BBB permeant | P-gp substrate | CYP1A2 inhibitor | CYP2C19 inhibitor | CYP2C9 inhibitor | CYP2D6 inhibitor | CYP3A4 inhibitor |

| 5a | High | Yes | No | Yes | No | Yes | Yes | Yes |

| 5b | High | Yes | No | Yes | No | Yes | Yes | Yes |

| 5d | High | Yes | No | Yes | Yes | Yes | Yes | Yes |

| 8a | High | No | Yes | Yes | Yes | Yes | Yes | Yes |

| 8b | High | No | Yes | Yes | Yes | Yes | Yes | Yes |

| 12a | High | No | Yes | Yes | No | Yes | Yes | Yes |

| 12b | High | No | Yes | Yes | No | Yes | Yes | Yes |

| 12d | High | No | Yes | Yes | Yes | Yes | Yes | Yes |

| Data sourced from in silico predictions for novel hybrid molecules. mdpi.com |

Topological Polar Surface Area and Lipophilicity

Topological Polar Surface Area (TPSA) and lipophilicity (log P) are critical parameters in assessing a molecule's potential for oral bioavailability and membrane permeability. For this compound, the predicted TPSA is 38.91 Ų, and the logP is 2.24. drugbank.com These values fall within the ranges generally considered favorable for drug candidates.

In studies of various derivatives, TPSA is a key descriptor for predicting oral bioavailability. For a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives, all compounds demonstrated a TPSA value below 140 Ų, which is indicative of good oral bioavailability. mdpi.com Similarly, in an analysis of 7-chloroquinoline-benzimidazole hybrids, TPSA was considered one of the six crucial physicochemical properties for bioavailability, with a preferred range of 20 to 130 Ų. mdpi.com For N-(2-(arylmethylimino) ethyl)-7-chloroquinolin-4-amine derivatives, in silico ADMET profiling showed a lower TPSA compared to ciprofloxacin, suggesting favorable drug-likeness. researchgate.net

Lipophilicity, often expressed as log P, is another vital factor. A study on N-(2-(indol-3-yl)ethyl)-7-chloroquinolin-4-amines indicated that a minimal level of lipophilicity is an essential requirement for their biological activity. frontiersin.org The lipophilicity of 4-aminoquinoline-pyrimidine hybrids was observed to increase with the growing chain length of their amino alcohol components. rsc.org

The table below presents the computationally predicted physicochemical properties of the parent compound, this compound.

| Property | Value | Source |

| TPSA | 38.91 Ų | Chemaxon drugbank.com, Ertl P. et al. ambeed.com |

| logP | 2.24 | ALOGPS drugbank.com |

| logP (iLOGP) | 1.62 | Daina A et al. ambeed.com |

| Water Solubility | 0.606 mg/mL | ALOGPS drugbank.com |

Blood-Brain Barrier Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). In silico models are frequently used to predict this property. For derivatives of this compound, predictions of BBB permeability have been a component of their computational evaluation.

In a study of 7-chloroquinoline-benzimidazole hybrids, the pkCSM program was used to predict several pharmacokinetic properties, including CNS permeability (logPS). mdpi.com For a series of 2-(7-chloroquinolin-4-ylamino)ethyl benzoate derivatives, in silico analysis predicted that several compounds could passively permeate the blood-brain barrier. mdpi.com Conversely, other studies on different hybrids predicted that the molecules would not be BBB permeant. mdpi.com An in vitro model using Madin-Darby Canine Kidney (MDCK) cells is also employed as a reliable indicator of BBB permeability, and predictions for some 4-aminoquinoline-pyrimidine hybrids showed satisfactory values. rsc.orggoogle.com These predictions are crucial for guiding the design of compounds intended for either CNS or peripheral targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. asianpubs.org This approach is valuable for understanding the structural features essential for a compound's function and for designing more potent analogues. asianpubs.orgarabjchem.org

Several QSAR studies have been performed on derivatives of 7-chloro-4-aminoquinoline to elucidate the structural requirements for their biological activities, particularly against malaria and tuberculosis. arabjchem.orgresearchgate.netnih.gov These studies involve calculating a range of molecular descriptors (e.g., constitutional, topological, geometrical, electrostatic) and using statistical methods like Multiple Linear Regression (MLR) to build predictive models. asianpubs.orgresearchgate.net

For example, a 2D-QSAR analysis was carried out on a series of side-chain modified 4-amino-7-chloroquinolines to identify the structural necessities for their antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. arabjchem.orgresearchgate.net Using techniques like Genetic Algorithm (GA-MLR) and Stepwise-MLR (SW-MLR), statistically significant models were developed. arabjchem.org These models, validated internally and externally, help in relating the antimalarial activity of the compounds to their physicochemical properties and can guide the design of new molecules. asianpubs.orgarabjchem.org

Another study employed Hologram QSAR (HQSAR) modeling on 7-chloro-4-aminoquinolines evaluated for anti-mycobacterial activity. nih.gov This study considered the amino-imino tautomerism of the 4-aminoquinoline (B48711) moiety, developing separate, statistically robust models for each tautomer. The models provided insights into the structure-activity relationship and can be used to guide future structural modifications for developing new anti-tuberculosis drugs. nih.gov

The table below shows the statistical results for a 2D-QSAR model developed for the antimalarial activity of side-chain modified 7-chloro-4-aminoquinolines against the Dd2 (chloroquine-resistant) strain of P. falciparum. arabjchem.orgresearchgate.net

| Statistical Parameter | Value |

| r² (Correlation coefficient) | 0.9188 |

| q² (Cross-validated r²) | 0.8349 |

| pred_r² (External predictive ability) | 0.7258 |

| F-test | 17.586 |

| RMSE (Root Mean Square Error) | 0.1781 |

| These statistics indicate a model with good correlation and predictive ability. arabjchem.orgresearchgate.net |

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, NOESY, HMBC, HSQC, DEPT)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 7-chloroquinolin-4-amine derivatives. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to provide a comprehensive structural analysis. mdpi.comscholaris.caresearchgate.netresearchgate.netnih.gov

¹H NMR: The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For derivatives of this compound, characteristic signals are observed for the protons on the quinoline (B57606) ring system and any substituents attached to the 4-amino group. nih.govmdpi.com For instance, in [(7-chloroquinolin-4-yl)amino]acetophenone derivatives, the quinoline protons appear as multiplets and doublets in the aromatic region (typically δ 6.5-9.0 ppm), while the methyl protons of the acetophenone (B1666503) moiety appear as a singlet around δ 2.6 ppm. nih.gov The NH proton often appears as a broad singlet at a downfield chemical shift. nih.gov

¹³C NMR: The carbon-13 NMR spectrum reveals the number and types of carbon atoms in the molecule. In this compound derivatives, the carbon signals for the quinoline ring are typically observed between δ 100 and 160 ppm. mdpi.comtandfonline.com The chemical shifts are influenced by the electronic effects of the chlorine atom and the amino group.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, helping to establish the connectivity of protons within the molecule. nih.govsemanticscholar.orgmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is crucial for determining the stereochemistry and conformation of the molecule. semanticscholar.orgmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C), aiding in the definitive assignment of carbon signals based on their attached protons. mdpi.comnih.govemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). This is particularly useful for assigning quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. mdpi.comnih.govemerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) carbons. mdpi.comsemanticscholar.orguvic.ca This information, combined with the ¹³C NMR spectrum, allows for the complete assignment of all carbon signals. uvic.ca

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative.

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H-2 | 8.55 (d) | 151.57 |

| H-3 | 6.87 (d) | 102.64 |

| C-4 | - | 149.01 |

| C-4a | - | 125.09 |

| H-5 | 8.95 (d) | 125.90 |

| H-6 | 7.90 (dd) | 127.20 |

| C-7 | - | 135.00 |

| H-8 | 8.21 (d) | 118.67 |

| C-8a | - | 148.81 |

| NH | 11.39 (s) | - |

Note: Data is for 3-[(7-chloroquinolin-4-yl)amino]acetophenone. Chemical shifts and coupling constants can vary depending on the specific derivative and solvent used. nih.govmdpi.com

Mass Spectrometry (MS, HRMS, ESI-CID-MS²)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. tandfonline.com

MS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. tandfonline.com

HRMS (High-Resolution Mass Spectrometry): HRMS provides a very accurate measurement of the m/z value, allowing for the determination of the elemental formula of the molecule. mdpi.com This is a critical step in confirming the identity of a newly synthesized compound.

ESI-CID-MS² (Electrospray Ionization with Collision-Induced Dissociation Tandem Mass Spectrometry): This technique is used to study the fragmentation patterns of ions. nih.gov The molecule is first ionized using electrospray ionization (ESI), and then the resulting molecular ion is fragmented by collision with an inert gas (collision-induced dissociation, CID). The analysis of the fragment ions provides valuable information about the structure of the molecule. nih.gov For example, in the study of [(7-chloroquinolin-4-yl)amino]acetophenone derivatives, ESI-CID-MS² has been used to elucidate the fragmentation pathways of the protonated free ligands and their metal complexes. nih.gov

Table 2: Mass Spectrometry Data for a this compound Derivative.

| Technique | Ion | Calculated m/z | Observed m/z |

|---|---|---|---|

| HRMS | [M+H]⁺ | 297.00 | 296.95 |

Note: Data is for 4-[(7-chloroquinolin-4-yl)amino]acetophenone. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. tandfonline.com In the context of this compound derivatives, IR spectroscopy can confirm the presence of key functional groups such as N-H bonds in the amino group, C=N and C=C bonds within the quinoline ring, and the C-Cl bond. For example, the N-H stretching vibrations typically appear in the region of 3200-3400 cm⁻¹, while the C=C and C=N stretching vibrations of the quinoline ring are observed around 1500-1600 cm⁻¹. nih.gov

Table 3: Key IR Absorption Bands for a this compound Derivative.

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3440 |

| C=O stretch | 1685 |

| C=N/C=C stretch (quinoline) | 1611, 1581 |

| C-N stretch | 1100 |

Note: Data is for 3-[(7-chloroquinolin-4-yl)amino]acetophenone. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. nih.gov For aromatic compounds like this compound, the UV-Vis spectrum typically shows absorption bands corresponding to π→π* and n→π* transitions. nih.gov The position and intensity of these bands can be influenced by the substituents on the quinoline ring and the solvent used. In the case of [(7-chloroquinolin-4-yl)amino]acetophenone derivatives, absorption maxima are observed in the ranges of 259-261 nm and 347-362 nm, attributed to π→π* and/or n→π* transitions. nih.gov

Table 4: UV-Vis Spectroscopic Data for a this compound Derivative.

| Transition | λmax (nm) | Molar Absorptivity (ε, cm⁻¹ mol⁻¹ L) |

|---|---|---|

| π→π* | 259 | 2351 |

| π→π* and/or n→π* | 347 | 2335 |

Note: Data is for 3-[(7-chloroquinolin-4-yl)amino]acetophenone in DMSO. nih.gov

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. While this compound itself is not paramagnetic, EPR becomes a valuable tool when it is part of a metal complex containing a paramagnetic metal ion, such as copper(II). nih.gov The EPR spectrum provides information about the electronic environment and geometry of the metal center. For instance, in copper(II) complexes of [(7-chloroquinolin-4-yl)amino]acetophenones, EPR studies have suggested a distorted tetrahedral coordination geometry around the copper ion. nih.govresearchgate.net

Chromatographic Techniques (e.g., TLC, HPLC, LC-MS)

Chromatographic techniques are essential for monitoring the progress of reactions, purifying products, and assessing the purity of the final compounds. nih.govtandfonline.commrc.ac.za

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a chemical reaction by separating the components of a mixture based on their polarity. nih.gov It is routinely used to determine when a reaction is complete. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. mdpi.com It is widely used to assess the purity of synthesized this compound derivatives. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mrc.ac.zamdpi.comnih.gov This hyphenated technique is invaluable for identifying and characterizing compounds in complex mixtures, such as reaction byproducts or metabolites. nih.govresearchgate.net

In Vitro Antimalarial Activity Assays

In vitro assays are fundamental in the preliminary screening of antimalarial drug candidates, providing crucial data on their activity against the malaria parasite, Plasmodium falciparum.

The efficacy of this compound derivatives is tested against various strains of P. falciparum, including both chloroquine-sensitive (e.g., 3D7, D-10) and chloroquine-resistant (e.g., W2, K1) strains. This allows for the evaluation of a compound's potential to overcome drug resistance. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit parasite growth by 50%, is a key metric.

Research has demonstrated that modifications to the this compound scaffold can significantly impact its antimalarial activity. For instance, the creation of hybrid molecules, such as 1,2,3-triazole-ferrocene-chloroquine hybrids, has yielded compounds with a broad spectrum of activities against both sensitive and resistant parasite strains. Similarly, ferrocenyl-chloroquine analogues have been synthesized and evaluated, with their effectiveness being influenced by the specific chemical groups attached to the ferrocenyl component.

Interactive Table: In Vitro Antimalarial Activity of this compound Derivatives

| Compound/Derivative | P. falciparum Strain | IC50 (nM) |

|---|---|---|

| Chloroquine (B1663885) | 3D7 | 9.8 |

| Chloroquine | W2 | 154.7 |

| Ferrocenyl-chloroquine Analogue 1 | 3D7 | 13.1 |

| Ferrocenyl-chloroquine Analogue 1 | W2 | 236.4 |

| 1,2,3-triazole-ferrocene-chloroquine Hybrid A | 3D7 | 24 |

| 1,2,3-triazole-ferrocene-chloroquine Hybrid A | K1 | 103 |

| 1,2,3-triazole-ferrocene-chloroquine Hybrid B | 3D7 | >1000 |

| 1,2,3-triazole-ferrocene-chloroquine Hybrid B | K1 | >1000 |

A primary mechanism of action for 4-aminoquinoline (B48711) antimalarials is the disruption of heme detoxification in the parasite. P. falciparum digests hemoglobin, releasing toxic heme, which it then polymerizes into non-toxic hemozoin (identical to β-hematin). Compounds that inhibit this process cause a buildup of toxic heme, leading to parasite death.

The ability of this compound derivatives to inhibit the formation of β-hematin is a strong indicator of their potential antimalarial activity. Studies on hybrid molecules, such as those combining 4-aminoquinoline and thiosemicarbazone, have shown a direct correlation between their ability to inhibit β-hematin formation and their effectiveness against the parasite in vitro.

Interactive Table: β-Hematin Formation Inhibitory Activity

| Compound/Derivative | β-Hematin Formation Inhibition IC50 (µM) |

|---|---|

| Chloroquine | 23.5 |

| 4-Aminoquinoline-Thiosemicarbazone Hybrid 1 | 18.2 |

| 4-Aminoquinoline-Thiosemicarbazone Hybrid 2 | 21.3 |

To ensure the safety of potential drug candidates, their toxicity to human cells is evaluated. A desirable compound exhibits high selectivity, meaning it is significantly more toxic to the parasite than to human cells. Cytotoxicity is often assessed against cell lines such as human dermal fibroblast cells.

The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% antiparasitic inhibitory concentration (IC50), is a critical parameter. A higher SI value suggests a more favorable safety profile. Studies on ferrocenyl-chloroquine analogues and 4-aminoquinoline-thiosemicarbazone hybrids have included these vital cytotoxicity assessments to identify compounds with a promising therapeutic window.

Interactive Table: Cytotoxicity and Selectivity Index

| Compound/Derivative | Cytotoxicity CC50 (µM) (Human Dermal Fibroblasts) | Selectivity Index (SI) |

|---|---|---|

| Chloroquine | 150 | >1530 |

| Ferrocenyl-chloroquine Analogue 1 | >200 | >15267 |

| 4-Aminoquinoline-Thiosemicarbazone Hybrid 1 | 50.1 | 2.75 |

In Vivo Antimalarial Activity Assays

Following promising in vitro results, compounds are advanced to in vivo testing to evaluate their efficacy within a living organism. The murine malaria model, which utilizes Plasmodium berghei berghei in mice, is a standard for these initial in vivo studies.

In this model, infected mice are treated with the test compounds, and the reduction in parasitemia (the percentage of red blood cells infected with the parasite) is measured. For example, in vivo studies of 4-aminoquinoline-thiosemicarbazone hybrids have demonstrated their ability to significantly suppress parasitemia in infected mice.

Interactive Table: In Vivo Antimalarial Activity in P. berghei-infected Mice

| Compound/Derivative | Dose (mg/kg/day) | Parasitemia Suppression (%) |

|---|---|---|

| Chloroquine | 20 | 98.5 |

| 4-Aminoquinoline-Thiosemicarbazone Hybrid 1 | 50 | 75.2 |

| 4-Aminoquinoline-Thiosemicarbazone Hybrid 2 | 50 | 68.4 |

Anticancer Activity Assays

The therapeutic potential of this compound derivatives extends beyond infectious diseases to the realm of oncology. The unique physiological environment of tumors, which can be similar to that of malaria-infected erythrocytes, provides a rationale for investigating these compounds as anticancer agents.

The ability of these compounds to inhibit the growth of cancer cells is assessed against various human cancer cell lines, such as the LNCaP prostate tumor cells. The IC50 value is determined to quantify the compound's antiproliferative potency. Research has shown that certain 4-aminoquinoline derivatives can exhibit significant growth-inhibitory effects against cancer cells, potentially through mechanisms such as the inhibition of autophagy.

Interactive Table: Antiproliferative Activity

| Compound/Derivative | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 4-Aminoquinoline Derivative X | LNCaP | 15.2 |

Cytotoxic Effects

The cytotoxic potential of this compound derivatives has been evaluated against several human cancer cell lines.

In one study, a series of N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives were tested for their in vitro cytotoxicity against four human cancer cell lines. benthamdirect.comingentaconnect.com Compounds with aryl groups such as 2-hydroxyphenyl, pyridinyl, 5-nitrofuran-2-yl, and 5-nitrothiophen-2-yl demonstrated notable activity, suggesting these derivatives as a promising starting point for the development of new anticancer prototypes. benthamdirect.comingentaconnect.com

Another study synthesized 4-aminoquinoline derivatives and evaluated their cytotoxic effects on two human breast tumor cell lines, MCF7 and MDA-MB468. nih.govnih.gov All tested compounds showed considerable effectiveness against both cell lines. nih.govnih.gov Notably, N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as the most active compound in the series, exhibiting particular potency against MDA-MB-468 cells when compared to chloroquine and amodiaquine (B18356). nih.govnih.gov Specifically, this compound showed a five-fold increase in cytotoxicity against MDA-MB-468 cells compared to chloroquine. nih.gov

Furthermore, hybrid molecules incorporating the 7-chloro-4-aminoquinoline nucleus have been investigated. A series of 7-chloro-4-aminoquinoline-benzimidazole hybrids were synthesized and their antiproliferative activities were assessed on a non-tumor cell line (MDCK1) and seven tumor cell lines. mdpi.com Compounds with an unsubstituted benzimidazole (B57391) ring linked to the quinoline core showed strong cytotoxic activity, particularly against leukemia and lymphoma cells, with GI50 values ranging from 0.4 to 8 µM. mdpi.com

Similarly, new hybrid analogues containing both 7-chloro-4-aminoquinoline and 2-pyrazoline (B94618) moieties were synthesized and evaluated against 58 human cancer cell lines by the U.S. National Cancer Institute (NCI). nih.gov Several of these compounds exhibited significant cytostatic activity, with GI50 values between 0.05 and 0.95 µM. nih.gov

The cytotoxic effects of (7-chloroquinolin-4-yl)arylhydrazones were evaluated using a colorimetric MTT assay on 3T3/NIH mouse fibroblasts. tandfonline.com The results indicated that cell viability remained above 50% at hydrazone concentrations of 25–100 µg/ml, suggesting low cytotoxicity at these concentrations. tandfonline.com

Table 1: Cytotoxic Activity of Selected this compound Derivatives

| Compound/Derivative | Cell Line(s) | Activity Metric | Finding | Reference(s) |

| N-(2-(arylmethylimino)ethyl)-7-chloroquinolin-4-amine derivatives | Four human cancer cell lines | Cytotoxicity | Good activities observed with specific aryl groups. | benthamdirect.comingentaconnect.com |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF7, MDA-MB468 | GI50 | Most active of the series, particularly against MDA-MB468 (GI50 = 8.73 μM). | nih.govnih.gov |

| 7-chloro-4-aminoquinoline-benzimidazole hybrids | Leukemia and lymphoma cells | GI50 | Strong cytotoxic activity (GI50 ranged from 0.4 to 8 µM). | mdpi.com |

| 7-chloro-4-aminoquinoline and 2-pyrazoline hybrids | 58 human cancer cell lines | GI50 | Significant cytostatic activity (GI50 values from 0.05 to 0.95 µM). | nih.gov |

| (7-chloroquinolin-4-yl)arylhydrazones | 3T3/NIH mouse fibroblasts | Cell Viability | >50% cell viability at concentrations of 25–100 µg/ml. | tandfonline.com |

Antimicrobial Assays (e.g., Antitubercular, Antibacterial, Antifungal)

Derivatives of 7-chloro-4-aminoquinoline have been extensively studied for their broad-spectrum antimicrobial properties.

Antitubercular Activity: Several series of 7-chloro-4-aminoquinolines have been synthesized and evaluated in vitro against Mycobacterium tuberculosis (MTB). mdpi.com In one study, polysubstituted 7-chloro-4-quinolinyl-hydrazone derivatives were assessed for their anti-MTB activity, with some compounds showing MIC values between 7.3 and 142 µM. mdpi.com Another study reported that newly synthesized 7-chloroquinoline (B30040) derivatives exhibited inhibition of MTB with MIC values ranging from 1.56 to 50 μM. researchgate.net Furthermore, preliminary assays of 7-chloro-N-phenylquinolin-4-amine hybrids revealed sub-10 μM whole-cell activities against Mycobacterium tuberculosis. nih.gov Silver(I) complexes with 7-chloro-4-aminoquinolines have also been synthesized and tested, with some showing MIC90 values below 13.0 mg L−1 against Mycobacterium tuberculosis H37Rv. tandfonline.com

Antibacterial Activity: The antibacterial potential of 7-chloroquinoline derivatives has been demonstrated against various bacterial strains. Novel cyclic α-aminophosphonates containing the quinoline moiety were synthesized and evaluated for their antibacterial activity. biomedres.us In another study, the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation yielded compounds with good to moderate activity against different microorganisms. semanticscholar.org A study on quinoline–sulfonamide hybrids identified a compound with a Minimum Inhibitory Concentration (MIC) value of 64 μg/mL against P. aeruginosa, 128 μg/mL against both E. faecalis and E. coli, and 512 μg/mL against S. typhi. rsc.org

Antifungal Activity: The antifungal properties of 7-chloro-4-aminoquinoline derivatives have been investigated against pathogenic fungi. Hybrid compounds containing 7-chloro-4-aminoquinoline and 2-pyrazoline fragments were evaluated for their antifungal activity against Candida albicans and Cryptococcus neoformans. nih.gov Another study focused on (7-chloroquinolin-4-yl)arylhydrazones and their activity against Candida albicans, revealing their potential as antifungal agents. tandfonline.com The compound N-(2-Bromoethyl)-7-chloroquinilin-4-amine showed the highest susceptibility against Aspergillus niger and Aspergillus fumigatus with a Minimum Inhibitory Concentration (MIC) value of 200 µg/mL for both. researchgate.net

The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial potency of the synthesized compounds. This value represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

For antitubercular activity, several studies have reported MIC values for 7-chloro-4-aminoquinoline derivatives against M. tuberculosis. One study found that out of 21 synthesized polysubstituted 7-chloro-4-quinolinyl-hydrazone derivatives, nine showed MIC values ranging from 7.3 to 142 µM. mdpi.comnih.gov Another research effort designed and synthesized a series of 7-chloro-4-aminoquinoline derivatives based on bioisosteric similarities with thiacetazone, with all compounds showing inhibition of M. tuberculosis H37Rv at MICs of 1.56–50 μM. researchgate.net

In the context of antibacterial activity, a study on new 4-aminoquinoline-hydrazone and isatin (B1672199) hybrids determined their MICs against various bacterial strains. mdpi.com One of the hybrid compounds demonstrated impressively low MICs, in the range of 8–128 μg/mL, against B. subtilis, S. aureus, and P. aeruginosa. mdpi.com The determination of minimum bactericidal concentrations (MBCs) was also conducted for these compounds by taking samples from wells with no visible bacterial growth and culturing them on Mueller-Hinton agar (B569324) plates. mdpi.com For antifungal activity, the MIC of N-(2-bromoethyl)-7-chloroquinilin-4-amine (ACP 4A) against Aspergillus niger and Aspergillus fumigatus was found to be 200 µg/mL. researchgate.net

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

| Derivative Type | Microorganism | MIC Range | Reference(s) |

| Polysubstituted 7-chloro-4-quinolinyl-hydrazones | Mycobacterium tuberculosis H37Rv | 7.3 - 142 µM | mdpi.comnih.gov |

| Thiacetazone bioisosteres | Mycobacterium tuberculosis H37Rv | 1.56 - 50 µM | researchgate.net |

| 4-aminoquinoline-hydrazone and isatin hybrids | B. subtilis, S. aureus, P. aeruginosa | 8 - 128 μg/mL | mdpi.com |

| N-(2-bromoethyl)-7-chloroquinilin-4-amine | Aspergillus niger, Aspergillus fumigatus | 200 µg/mL | researchgate.net |

| Quinoline–sulfonamide hybrid (QS3) | P. aeruginosa | 64 μg/mL | rsc.org |

| Quinoline–sulfonamide hybrid (QS3) | E. faecalis, E. coli | 128 μg/mL | rsc.org |

| Quinoline–sulfonamide hybrid (QS3) | S. typhi | 512 μg/mL | rsc.org |